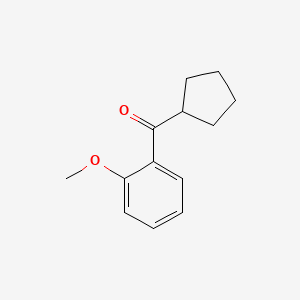

Cyclopentyl(2-methoxyphenyl)methanone

Description

Historical Context and Emergence of Cyclopentyl(2-methoxyphenyl)methanone in Synthetic Chemistry

The synthesis of aromatic ketones, such as this compound, is historically rooted in classical organic reactions. The development of methods like the Friedel-Crafts acylation and the use of organometallic reagents, such as Grignard reagents, have been pivotal. For instance, the synthesis of the related compound, cyclopentyl phenyl ketone, can be achieved through the reaction of a cyclopentyl Grignard reagent with benzonitrile (B105546) or by the Friedel-Crafts acylation of benzene (B151609) with cyclopentanecarbonyl chloride. google.com A patented process for producing cyclopentyl phenyl ketone involves reacting bromocyclopentane (B41573) with magnesium to form the Grignard reagent, which then reacts with benzonitrile. google.com Another relevant synthesis is that of cyclopentyl 2-thienyl ketone, a precursor to the anesthetic tiletamine, which can be synthesized via the Friedel-Crafts reaction of thiophene (B33073) with cyclopentanecarboxylic acid chloride using catalysts like aluminum trichloride (B1173362) or graphite. google.com These established synthetic strategies form the foundation upon which the synthesis of this compound can be approached, likely through the reaction of a cyclopentyl-based reagent with a 2-methoxybenzene derivative.

Significance of Ketone Moieties within Complex Molecular Architectures in Academic Inquiry

Ketone moieties are of fundamental importance in organic chemistry and are integral to the structure of many complex molecules. researchgate.net The carbonyl group in a ketone is a site of versatile reactivity, allowing for a wide range of chemical transformations. researchgate.net This reactivity makes ketones valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. In medicinal chemistry, the ketone group can play a crucial role in a drug's biological activity by influencing its binding affinity to target proteins and its pharmacokinetic properties. The ability of ketones to act as both hydrogen bond acceptors and their susceptibility to nucleophilic attack are key to their utility. Furthermore, the carbon atoms adjacent to the carbonyl group (α-carbons) exhibit enhanced acidity, making them amenable to a variety of carbon-carbon bond-forming reactions, which is a cornerstone of building molecular complexity.

Overview of Key Research Trajectories and Applications Pertaining to this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest potential research applications as an intermediate in the synthesis of biologically active compounds. The related compound, (2-chlorophenyl)(cyclopentyl)methanone, is a known precursor in the synthesis of ketamine, a widely used anesthetic. This suggests that this compound could be a valuable building block for novel psychoactive substances or other central nervous system agents. The methoxy (B1213986) group on the phenyl ring can also be a site for further chemical modification, potentially leading to derivatives with unique pharmacological profiles. The cyclopentyl group is also found in various bioactive molecules and can influence properties such as lipophilicity and metabolic stability. Research into greener synthetic methods, such as the use of more environmentally benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) in peptide synthesis, also highlights the ongoing interest in cyclopentyl-containing compounds in sustainable chemistry. nih.gov

Scope and Objectives of Current Academic Investigation into this compound

Current academic investigations involving structures similar to this compound are often directed towards the discovery of new bioactive molecules and the development of efficient synthetic methodologies. The primary objective is to leverage the reactivity of the ketone functional group and the specific stereoelectronic properties imparted by the cyclopentyl and 2-methoxyphenyl substituents to construct novel molecular frameworks. A significant area of interest is the synthesis of chiral cyclopentenones, which are key intermediates in the asymmetric synthesis of important bioactive compounds like prostaglandins. acs.org The synthesis of various substituted cyclopentanones and their derivatives is also being explored for applications in materials science and as fluorescent dyes. researchgate.net Therefore, it is plausible that any current research on this compound would be situated within the broader context of medicinal chemistry, aiming to explore its potential as a scaffold for new therapeutic agents, or in the field of synthetic methodology to develop novel and efficient ways to construct such diaryl ketones.

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPZSUSFTBSXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493989 | |

| Record name | Cyclopentyl(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7063-68-5 | |

| Record name | Cyclopentyl(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopentyl 2 Methoxyphenyl Methanone and Its Analogues

Established Synthetic Routes to Cyclopentyl(2-methoxyphenyl)methanone

Traditional methods for the synthesis of this and analogous aryl ketones are well-documented in chemical literature, relying on robust and widely understood reactions such as acylation and the use of organometallic reagents.

A direct and common approach to synthesizing aryl ketones is the acylation of an aromatic ring with a carboxylic acid derivative. In the context of this compound, this involves reacting a cyclopentanecarboxylic acid derivative with anisole (B1667542) or a related methoxybenzene species.

The most frequently used derivative for this purpose is cyclopentanecarbonyl chloride. This acyl chloride is highly reactive and readily participates in electrophilic aromatic substitution reactions. The synthesis typically begins with the conversion of cyclopentanecarboxylic acid to cyclopentanecarbonyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Alternatively, direct acylation using cyclopentanecarboxylic acid itself can be achieved, though it often requires a strong acid catalyst or dehydrating agent to promote the reaction. For instance, a process for the synthesis of cyclopentyl 2-thienyl ketone, an analogue, involves the direct reaction of cyclopentanecarboxylic acid with thiophene (B33073) in the presence of polyphosphoric acid, which acts as both a catalyst and a water-scavenging solvent. google.com This method avoids the need to first form the acid chloride. google.com

The synthesis of the requisite cyclopentanecarboxylic acid can be accomplished through methods like the palladium-catalyzed hydrocarboxylation of cyclopentene (B43876) or the Favorskii rearrangement of 2-chlorocyclohexanone. wikipedia.org

Table 1: Reagents for Converting Cyclopentanecarboxylic Acid to Acylating Agents

| Reagent | Product | Typical Conditions |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Cyclopentanecarbonyl Chloride | Neat or in an inert solvent (e.g., DCM), often with gentle heating |

| Oxalyl Chloride ((COCl)₂) | Cyclopentanecarbonyl Chloride | Inert solvent (e.g., DCM), catalytic DMF |

Organometallic reagents are fundamental tools for carbon-carbon bond formation. d-nb.info The Grignard reaction, in particular, offers a versatile route to ketones. rsc.org For the synthesis of this compound, a cyclopentylmagnesium halide (a Grignard reagent) can be reacted with a 2-methoxybenzoyl derivative.

A typical sequence involves the reaction of cyclopentyl bromide with magnesium turnings in an ether solvent, such as diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), or the more environmentally benign cyclopentyl methyl ether (CPME), to form cyclopentylmagnesium bromide. d-nb.inforesearchgate.net This Grignard reagent is then reacted with a suitable electrophile like 2-methoxybenzonitrile (B147131). The resulting imine intermediate is subsequently hydrolyzed under acidic conditions to yield the final ketone. A Chinese patent details a similar process for producing cyclopentyl phenyl ketone, where cyclopentylmagnesium bromide is reacted with benzonitrile (B105546) in THF. google.com

The use of alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to be effective, in some cases superior, in suppressing side reactions like Wurtz coupling, particularly in the formation of benzyl (B1604629) Grignard reagents. rsc.org Studies have systematically evaluated solvents for Grignard reactions based on efficiency, safety, and environmental impact. rsc.org

Table 2: Synthesis of Cyclopentyl Phenyl Ketone via Grignard Reagent

| Step | Reactants | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 1 | Bromocyclopentane (B41573), Magnesium | Tetrahydrofuran (THF) | Heating to initiate | Cyclopentylmagnesium bromide |

| 2 | Cyclopentylmagnesium bromide, Benzonitrile | Tetrahydrofuran (THF) | Maintain 48-50 °C | Imine intermediate |

| 3 | Imine intermediate | Hydrochloric acid / Water | Acidic workup, pH 4-5 | Cyclopentyl phenyl ketone |

Data derived from a patented industrial process for an analogous compound. google.com

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and a primary method for synthesizing aryl ketones. sigmaaldrich.commasterorganicchemistry.com The reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.comtamu.edu To synthesize this compound, anisole (methoxybenzene) is acylated with cyclopentanecarbonyl chloride.

The mechanism proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of the acyl chloride with the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). sigmaaldrich.comquizlet.comkhanacademy.org This acylium ion then attacks the electron-rich anisole ring. The methoxy (B1213986) group is an activating, ortho-para directing group, leading to a mixture of ortho and para isomers. The desired ortho product, this compound, must be separated from the major para isomer, Cyclopentyl(4-methoxyphenyl)methanone.

The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or carbon disulfide (CS₂) at low temperatures to control the exothermic nature of the reaction. youtube.comyoutube.com While AlCl₃ is a powerful catalyst, its use with substituted anisoles can sometimes lead to demethylation. stackexchange.com Milder Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or rare-earth metal triflates can be employed to circumvent such side reactions. stackexchange.com

Table 3: Common Catalysts in Friedel-Crafts Acylation

| Catalyst | Acylating Agent | Substrate | Key Features |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Acyl Halide / Anhydride | Anisole | High reactivity, strong Lewis acid, can cause side reactions. sigmaaldrich.comtamu.edu |

| Iron(III) Chloride (FeCl₃) | Acyl Halide | Aromatic compounds | Common alternative to AlCl₃. masterorganicchemistry.com |

| Zeolites (e.g., HBEA) | Acyl Halide / Carboxylic Acid | Anisole | Heterogeneous, reusable, environmentally benign, can offer high selectivity. researchgate.netfrontiersin.org |

Advanced and Stereoselective Approaches in this compound Synthesis

Modern synthetic efforts are increasingly directed towards developing more efficient, selective, and environmentally friendly methods. This includes asymmetric approaches to create chiral molecules and the use of advanced catalytic systems.

While the target molecule itself is achiral, the synthesis of chiral analogues or precursors is of significant interest in medicinal chemistry. Asymmetric synthesis aims to create molecules with a specific three-dimensional arrangement. For compounds containing a cyclopentane (B165970) ring, this often involves establishing stereocenters on the ring itself.

Chiral cyclopentenones are valuable precursors for the asymmetric synthesis of a wide range of bioactive molecules. acs.org Methods to produce these chiral building blocks include enzymatic resolution, asymmetric Pauson-Khand reactions, and organocatalyzed reactions. acs.org For example, lipase-catalyzed acylation can be used to resolve a racemic mixture of 4-hydroxycyclopentenone derivatives, allowing for the isolation of a single enantiomer. acs.org

Another powerful strategy involves the use of chiral bicyclic lactams to construct fully substituted cyclopentene rings with multiple stereogenic centers. rsc.org Furthermore, asymmetric Michael additions of nucleophiles to α,β-unsaturated systems, often catalyzed by chiral organocatalysts like protected prolinols, can generate precursors with defined stereochemistry that can be further elaborated into complex cyclopentane derivatives. mdpi.com These methodologies provide a framework for producing chiral precursors that could be converted to chiral analogues of this compound.

Improving the efficiency and sustainability of chemical synthesis is a major goal. In the context of producing aryl ketones, this often involves replacing traditional stoichiometric reagents with catalytic systems.

In Friedel-Crafts acylations, the use of stoichiometric amounts of AlCl₃ leads to large volumes of acidic waste during workup. Heterogeneous catalysts, such as zeolites, offer a green alternative. frontiersin.org Zeolites like HBEA have been successfully used for the acylation of anisole, demonstrating high conversion rates and selectivity, with the added benefit of being easily separable and reusable. frontiersin.org Other advanced catalytic systems include metal-organic frameworks (MOFs), such as copper-based MOF-74, which has shown activity as an acid catalyst in the acylation of anisole with acetyl chloride. researchgate.net

Efficiency in organometallic routes can also be enhanced. The development of Grignard reactions in greener solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) reduces the hazards associated with traditional ethers like Et₂O and THF. d-nb.inforsc.org CPME, for instance, is stable under Grignard conditions and can be efficiently recycled. d-nb.inforesearchgate.net The use of activators, such as diisobutylaluminum hydride (DIBAL-H), can also improve the formation of Grignard reagents in these alternative solvents. d-nb.inforsc.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of aryl ketones, including this compound, has traditionally relied on methods like the Friedel–Crafts acylation, which often requires stoichiometric amounts of Lewis acids and electron-rich arenes, posing environmental and waste-disposal challenges. chemistryviews.org Modern synthetic chemistry has shifted towards more sustainable and greener alternatives that minimize waste, reduce energy consumption, and avoid hazardous reagents.

One of the primary goals of green chemistry in this context is the replacement of hazardous reagents and catalysts. Palladium-catalyzed carbonylative coupling reactions represent a significant advancement. chemistryviews.org These methods can couple aryl halides with organometallic reagents in the presence of carbon monoxide (CO) to form the ketone linkage. To enhance safety and avoid handling toxic CO gas directly, in situ sources of carbon monoxide have been developed. Formic acid, when treated with an additive like acetic anhydride, can serve as a convenient and safer CO precursor. chemistryviews.org Another innovative approach involves a specialized two-chamber apparatus (an In-Ex tube) where CO is generated from formic acid in one vessel and consumed directly in the adjacent reaction vessel, improving safety. chemistryviews.org

The choice of solvent is another critical aspect of green synthesis. Solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are being evaluated as greener alternatives to more traditional solvents used in peptide synthesis, a field with analogous challenges. nih.gov For ketone synthesis, reactions have been developed that can be performed in water with the aid of additives like polyethylene (B3416737) glycol (PEG), which can be recovered and reused. organic-chemistry.org

Energy efficiency is addressed through alternative energy sources. Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has been shown to produce excellent yields of certain cyclic ketals, demonstrating a potential route for greener ketone synthesis by significantly reducing reaction times and eliminating the need for conventional heating. nih.gov

Furthermore, photocatalysis has emerged as a powerful tool for driving chemical transformations using visible light, often under very mild conditions. researchgate.net Researchers have developed dual photocatalytic systems, such as those using nickel and carbon nitride (Ni/g-C3N4), to synthesize ketones without expensive oxidants or external heating. researchgate.net The use of heterogeneous and reusable photocatalysts, particularly those based on nanomaterials, aligns with green chemistry principles by being more economical and suitable for industrial-scale applications. researchgate.net

| Principle | Traditional Method (e.g., Friedel-Crafts) | Green Alternative | Reference |

|---|---|---|---|

| Catalysis | Stoichiometric Lewis Acid (e.g., AlCl₃) | Catalytic Pd complexes; Reusable photocatalysts (e.g., Ni/g-C₃N₄) | chemistryviews.org, researchgate.net |

| Safety (Reagents) | Use of high-pressure CO gas | In situ CO generation from formic acid | chemistryviews.org |

| Solvents | Halogenated solvents | Water with PEG; Greener solvents like 2-MeTHF | organic-chemistry.org, nih.gov |

| Energy | Prolonged heating | Microwave irradiation; Visible-light photocatalysis | researchgate.net, nih.gov |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.org This process involves breaking bonds to identify "synthons"—idealized fragments—and their corresponding "synthetic equivalents," which are the real chemical reagents used to perform the reaction. wikipedia.org For this compound, several logical disconnections can be proposed.

Disconnection A: Friedel-Crafts Acylation Approach

The most conventional disconnection breaks the bond between the anisole ring and the carbonyl carbon. This is a classic Friedel-Crafts acylation disconnection.

Target Molecule: this compound

Disconnection: C(aryl)-C(carbonyl) bond

Synthons:

An electrophilic acylium ion synthon: (C₅H₉CO)⁺

A nucleophilic aryl synthon derived from anisole

Synthetic Equivalents:

Cyclopentanecarbonyl chloride or cyclopentanecarboxylic anhydride

Anisole (2-methoxybenzene)

Forward Synthesis: Anisole reacts with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). A major consideration for this route is the regioselectivity, as acylation can occur at the ortho or para position relative to the methoxy group.

Disconnection B: Organometallic Addition to a Nitrile

An alternative strategy involves disconnecting the bond between the cyclopentyl group and the carbonyl carbon. This pathway utilizes an organometallic nucleophile.

Target Molecule: this compound

Disconnection: C(cyclopentyl)-C(carbonyl) bond

Synthons:

A nucleophilic cyclopentyl anion synthon: (C₅H₉)⁻

An electrophilic 2-methoxybenzoyl synthon: (2-MeO-C₆H₄CO)⁺

Synthetic Equivalents:

Cyclopentylmagnesium bromide (a Grignard reagent) or Cyclopentyllithium

2-Methoxybenzonitrile

Forward Synthesis: The Grignard reagent adds to the nitrile, forming an imine salt intermediate, which is then hydrolyzed with aqueous acid to yield the ketone. This approach is described in a patent for the analogous synthesis of cyclopentyl phenyl ketone. google.com

Disconnection C: Carbonylative Cross-Coupling

This modern approach also disconnects the C(cyclopentyl)-C(carbonyl) bond but envisions a palladium-catalyzed assembly.

Target Molecule: this compound

Disconnection: C(cyclopentyl)-C(carbonyl) and C(aryl)-C(carbonyl) bonds, conceptually inserting a CO molecule.

Synthetic Equivalents:

Bromocyclopentane

2-Iodoanisole or 2-bromoanisole (B166433)

A carbon monoxide (CO) source

Forward Synthesis: A palladium catalyst couples the aryl halide, the alkyl halide, and CO (often generated in situ) to form the desired ketone. chemistryviews.org This method offers high functional group tolerance. chemistryviews.orgchemistryviews.org

| Disconnection Strategy | Bond Broken | Synthons | Synthetic Equivalents |

|---|---|---|---|

| A: Friedel-Crafts | Aryl-Carbonyl | (C₅H₉CO)⁺ and (2-MeO-C₆H₄)⁻ | Cyclopentanecarbonyl chloride + Anisole |

| B: Grignard/Nitrile | Cyclopentyl-Carbonyl | (C₅H₉)⁻ and (2-MeO-C₆H₄CO)⁺ | Cyclopentylmagnesium bromide + 2-Methoxybenzonitrile |

| C: Carbonylative Coupling | Aryl-CO & Cyclopentyl-CO | (C₅H₉)⁻, (2-MeO-C₆H₄)⁻, and CO | Bromocyclopentane + 2-Iodoanisole + CO source |

Process Chemistry Considerations for Preparative Scale Synthesis of this compound

Scaling the synthesis of this compound from a laboratory bench to preparative or industrial volumes requires careful consideration of factors beyond simple chemical yield. These include cost, safety, robustness, and environmental impact.

A patent for the synthesis of the closely related cyclopentyl phenyl ketone highlights a practical and scalable process, offering a valuable template. google.com This process involves the reaction of cyclopentylmagnesium bromide (formed in situ from bromocyclopentane and magnesium) with benzonitrile in tetrahydrofuran (THF). google.com Adapting this for this compound would involve substituting benzonitrile with 2-methoxybenzonitrile.

Key process considerations for this route include:

Cost and Availability of Materials: Bromocyclopentane, magnesium, and 2-methoxybenzonitrile are key starting materials. Their industrial-scale cost and reliable supply are paramount. THF is a common but relatively expensive solvent, and its recovery and recycling would be essential for a cost-effective process.

Reaction Conditions: The patented Grignard process operates at a moderate temperature of 48-50 °C. google.com This is highly advantageous compared to many organometallic reactions that require cryogenic temperatures (e.g., -78 °C), which are energy-intensive and expensive to maintain on a large scale. google.com

Safety and Handling: The formation of the Grignard reagent is exothermic and requires careful control of the addition rate and temperature to prevent runaway reactions. THF is highly flammable, necessitating specialized equipment and handling procedures. The quench step with hydrochloric acid is also exothermic and requires a controlled addition. google.com

Process Control and Monitoring: To ensure reaction completion and maximize yield, real-time monitoring is crucial. The patent specifies using gas chromatography to monitor the consumption of the nitrile starting material. google.com

Work-up and Purification: A robust and scalable purification method is vital. The described process involves an acidic quench, phase separation of the organic layer, and final purification by distillation to achieve high purity (>99%). google.com The use of methyl tert-butyl ether (MTBE) to precipitate solids before the final distillation is a practical step to simplify purification. google.com

Waste Management: The process generates magnesium salts as a byproduct. An effective waste treatment and disposal plan is a critical component of any large-scale chemical manufacturing process.

While modern catalytic methods offer elegance and high efficiency, the Grignard-nitrile route presents a well-documented, high-yielding, and robust process that avoids many of the pitfalls of other methods (e.g., stoichiometric Lewis acids, high-pressure gases), making it a strong candidate for preparative scale synthesis.

Reactivity and Mechanistic Studies of Cyclopentyl 2 Methoxyphenyl Methanone

Nucleophilic Additions and Substitutions Involving the Ketone Functionality

The carbonyl carbon of Cyclopentyl(2-methoxyphenyl)methanone is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic addition reactions, a fundamental transformation for ketones. youtube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated in a subsequent workup step to yield an alcohol. youtube.com

A variety of nucleophiles can be employed, including organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents, which form new carbon-carbon bonds and convert the ketone into a tertiary alcohol. Other important nucleophiles include hydrides, amines, and ylides. The presence of the bulky cyclopentyl and 2-methoxyphenyl groups can sterically hinder the approach of the nucleophile, potentially affecting reaction rates compared to less hindered ketones.

Table 1: Examples of Nucleophilic Addition to this compound

| Nucleophilic Reagent | Product | Reaction Type |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺ | 1-(2-methoxyphenyl)-1-cyclopentyl-1-ethanol | Grignard Reaction |

| Phenyllithium (C₆H₅Li) followed by H₃O⁺ | (2-methoxyphenyl)(phenyl)(cyclopentyl)methanol | Organolithium Addition |

Reduction Reactions of this compound: Scope and Stereochemical Control

The reduction of the ketone functionality is a specific and highly useful case of nucleophilic addition, where the nucleophile is a hydride ion (H⁻). Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents convert this compound into the corresponding secondary alcohol, Cyclopentyl(2-methoxyphenyl)methanol.

A significant aspect of this reduction is stereochemistry. The starting ketone is prochiral, and its reduction creates a new stereocenter at the carbonyl carbon.

Standard Reductions : Using achiral reducing agents like NaBH₄ or LiAlH₄ results in a racemic mixture of the (R)- and (S)-enantiomers of the alcohol product, as the hydride can attack from either face of the planar carbonyl group with roughly equal probability.

Asymmetric Reductions : Stereochemical control can be achieved through asymmetric synthesis. For instance, the use of chiral reducing agents, such as in the Corey-Bakshi-Shibata (CBS) reduction which utilizes a chiral oxazaborolidine catalyst with borane, can favor the formation of one enantiomer over the other. The enantioselectivity of such reactions on related cyclopentenone systems has been demonstrated to be effective. acs.org

Table 2: Reduction Methods for this compound

| Reagent(s) | Product | Stereochemical Outcome |

|---|---|---|

| NaBH₄, Methanol (B129727) | Cyclopentyl(2-methoxyphenyl)methanol | Racemic mixture |

| LiAlH₄, Diethyl ether; then H₃O⁺ | Cyclopentyl(2-methoxyphenyl)methanol | Racemic mixture |

Oxidative Transformations and Pathways of this compound

While ketones are generally resistant to oxidation compared to aldehydes, they can undergo specific oxidative reactions. The most notable is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group.

The regioselectivity of the Baeyer-Villiger rearrangement is predictable based on the migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge has a higher tendency to migrate. For this compound, the competition is between the aryl (2-methoxyphenyl) and the secondary alkyl (cyclopentyl) group. Generally, aryl groups have a higher migratory aptitude than secondary alkyl groups. Therefore, the 2-methoxyphenyl group is expected to migrate, yielding Cyclopentyl 2-methoxybenzoate (B1232891) as the major product. libretexts.org

Alpha-Substitution and Condensation Reactions of this compound

The hydrogens on the carbon atoms alpha to the carbonyl group (α-hydrogens) are acidic due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. libretexts.org In this compound, the α-hydrogens are located on the cyclopentyl ring.

Enolate Formation and Alkylation : Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) deprotonates the α-carbon to form a nucleophilic enolate ion. This enolate can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. wikipedia.org This provides a method to synthesize α-alkylated derivatives.

Halogenation : The α-position can be halogenated under either acidic or basic conditions. wikipedia.org Acid-catalyzed halogenation proceeds through an enol intermediate, while base-promoted halogenation occurs via the enolate. libretexts.org

Condensation Reactions : The enolate of this compound can act as a nucleophile in condensation reactions. For example, in an Aldol-type reaction, it can add to an aldehyde (e.g., benzaldehyde) to form a β-hydroxy ketone after protonation.

Rearrangement Reactions and Fragmentation Pathways of this compound

Beyond the Baeyer-Villiger oxidation, other rearrangements can be envisioned for derivatives of this ketone. For instance, if an α-diazo ketone derivative were prepared, it could undergo a Wolff rearrangement to form a ketene (B1206846) intermediate. wikipedia.org

In mass spectrometry, this compound would be expected to undergo characteristic fragmentation pathways. Upon ionization, a common fragmentation pattern for ketones is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon. This would lead to the formation of two primary acylium ions:

Loss of the cyclopentyl radical (•C₅H₉) to generate the 2-methoxybenzoyl cation ([C₈H₇O₂]⁺).

Loss of the 2-methoxyphenyl radical (•C₇H₇O) to generate the cyclopentylcarbonyl cation ([C₆H₉O]⁺).

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

The parent compound is not typically a direct substrate for cross-coupling. However, halogenated derivatives of the aromatic ring are excellent precursors for such transformations. For example, introducing a bromine or iodine atom onto the phenyl ring (e.g., at the 5-position to create (5-bromo-2-methoxyphenyl)(cyclopentyl)methanone) opens up access to a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals like palladium or nickel. rsc.org

These reactions allow for the elaboration of the molecular scaffold, connecting the ketone core to other molecular fragments. researchgate.net

Table 3: Potential Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Name | Coupling Partner | Catalyst (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Biaryl ketone derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ | Alkenylated ketone derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynylated ketone derivative |

Mechanistic Elucidation of Key Synthetic Transformations of this compound

Understanding the mechanisms of the reactions involving this compound is crucial for predicting outcomes and optimizing conditions.

Nucleophilic Addition/Reduction : The mechanism begins with the nucleophile (e.g., H⁻ from NaBH₄) attacking the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral alkoxide intermediate, which is subsequently protonated by a solvent or during acidic workup to yield the final alcohol product.

α-Substitution : Under basic conditions, the mechanism involves a two-step process: initial deprotonation of an α-hydrogen by a base to form a resonance-stabilized enolate, followed by the nucleophilic attack of the enolate's α-carbon on an electrophile. wikipedia.org

Baeyer-Villiger Oxidation : The mechanism involves the initial nucleophilic addition of the peroxy acid to the ketone's carbonyl group, forming a Criegee intermediate. libretexts.org This is followed by the concerted migration of one of the ketone's substituents (the 2-methoxyphenyl group) to the adjacent oxygen atom with the simultaneous loss of a carboxylate leaving group, resulting in the final ester product. libretexts.org

Suzuki Cross-Coupling (of a bromo-derivative) : The generally accepted catalytic cycle involves: (1) Oxidative addition of the palladium(0) catalyst to the aryl bromide bond; (2) Transmetalation, where the organic group from the boronic acid is transferred to the palladium center, displacing the halide; and (3) Reductive elimination, where the two organic partners are joined, forming the new C-C bond and regenerating the palladium(0) catalyst. rsc.org

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of Cyclopentyl 2 Methoxyphenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy of Cyclopentyl(2-methoxyphenyl)methanone

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR spectra form the foundation of structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom in the molecule.

For this compound, the expected ¹H NMR signals would correspond to the protons on the aromatic ring, the methoxy (B1213986) group, and the cyclopentyl ring. The aromatic protons would appear in the downfield region (typically 6.9-7.8 ppm), with their splitting patterns revealing their substitution pattern. The methoxy group protons would present as a sharp singlet around 3.8-3.9 ppm. The cyclopentyl protons would show complex multiplets in the upfield region, with the proton on the carbon alpha to the carbonyl (the methine proton) being the most deshielded of this group.

The ¹³C NMR spectrum would be expected to show 13 distinct signals, corresponding to the carbonyl carbon (the most downfield, ~195-200 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the carbons of the cyclopentyl ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. rsc.org

Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H3, H4, H5, H6) | 6.90 - 7.80 | Multiplet (m) | 4H |

| Methoxy (-OCH₃) | ~3.85 | Singlet (s) | 3H |

| Cyclopentyl (H-1') | 3.60 - 3.80 | Multiplet (m) | 1H |

Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 198.0 - 202.0 |

| Aromatic (C2, C-O) | 155.0 - 158.0 |

| Aromatic (C1, C-C=O) | 128.0 - 132.0 |

| Aromatic (C4, C6) | 128.0 - 134.0 |

| Aromatic (C3, C5) | 111.0 - 122.0 |

| Methoxy (-OCH₃) | 55.0 - 56.0 |

| Cyclopentyl (C-1') | 45.0 - 50.0 |

| Cyclopentyl (C-2', C-5') | 28.0 - 32.0 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the atoms. These techniques plot one NMR spectrum against another, revealing correlations between nuclei as cross-peaks. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show correlations between adjacent protons on the cyclopentyl ring, helping to trace the spin system around the ring. It would also show correlations between neighboring aromatic protons (e.g., H-3 with H-4, H-4 with H-5, etc.), confirming their positions relative to one another. rsc.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comresearchgate.net An HSQC spectrum would allow for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum. For example, the proton signal of the methoxy group would show a cross-peak to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative experiments, as it reveals correlations between protons and carbons over two or three bonds. youtube.comresearchgate.net This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include:

A correlation from the methoxy protons (-OCH₃) to the aromatic C-2 carbon, confirming the position of the methoxy group.

Correlations from the cyclopentyl methine proton (H-1') to the carbonyl carbon and to aromatic carbons C-1 and C-2/C-6.

A correlation from the aromatic proton H-6 to the carbonyl carbon, definitively linking the phenyl ring to the ketone group. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netslideshare.net NOESY is vital for determining conformation and stereochemistry. Expected correlations might include one between the methoxy group protons and the aromatic H-3 proton, and between the cyclopentyl protons at the 1' position and the aromatic H-6 proton, providing insight into the preferred rotational orientation (conformation) of the phenyl and cyclopentyl groups relative to the central carbonyl. rsc.org

Beyond the standard 2D experiments, more advanced pulse sequences can provide deeper structural insights. NOESY, as mentioned, is a primary tool for conformational analysis, revealing the through-space proximity of different parts of the molecule. rsc.orgresearchgate.net By analyzing the intensities of NOESY cross-peaks, it's possible to estimate inter-proton distances and model the molecule's most stable three-dimensional shape. For a flexible molecule like this compound, this can elucidate the rotational barriers and preferred orientation of the two ring systems.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent method for identifying functional groups.

Infrared (IR) Spectroscopy: In IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes. This technique is particularly useful for identifying polar bonds. For this compound, the IR spectrum would be dominated by a very strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, expected in the range of 1670-1690 cm⁻¹. Other key absorptions would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the cyclopentyl group (below 3000 cm⁻¹), C=C stretching from the aromatic ring (~1600 and 1450 cm⁻¹), and the characteristic C-O stretching of the aryl-alkyl ether (methoxy group), typically seen as two bands around 1250 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric). nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds. For this molecule, Raman spectroscopy would also clearly show the aromatic ring vibrations and the aliphatic C-H bonds.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (Cyclopentyl, Methoxy) | 2980 - 2850 | Medium-Strong |

| C=O Stretch | Ketone | 1690 - 1670 | Strong |

| C=C Stretch | Aromatic Ring | ~1600, ~1450 | Medium |

| C-O-C Asymmetric Stretch | Aryl Ether | ~1250 | Strong |

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information. chemguide.co.uk

Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺•). This ion is energetically unstable and breaks apart into smaller, charged fragments. The pattern of fragmentation is predictable and characteristic of the molecule's structure. Key fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group breaks. miamioh.edu

For this molecule, two primary alpha-cleavages are expected:

Loss of the cyclopentyl radical (•C₅H₉) to form the stable 2-methoxybenzoyl acylium ion.

Loss of the 2-methoxyphenyl radical (•C₆H₄OCH₃) to form the cyclopentylacylium ion.

Further fragmentation of these primary ions would also be observed.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 204 | [C₁₃H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 135 | [C₈H₇O₂]⁺ | M - •C₅H₉ (Loss of cyclopentyl radical) |

| 97 | [C₆H₉O]⁺ | M - •C₇H₇O (Loss of 2-methoxyphenyl radical) |

| 107 | [C₇H₇O]⁺ | From cleavage of the 2-methoxybenzoyl ion |

| 77 | [C₆H₅]⁺ | Loss of CO from [C₇H₅O]⁺ |

While standard mass spectrometry provides integer mass-to-charge ratios, high-resolution mass spectrometry (HRMS) can measure m/z values to four or more decimal places. nih.gov This high accuracy allows for the unambiguous determination of a molecule's elemental formula. mdpi.com Each element has a unique exact mass, so the exact mass of a molecule is a distinct sum of the exact masses of its constituent atoms.

For this compound, the molecular formula is C₁₃H₁₆O₂. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value confirms the elemental composition, ruling out other possible formulas that might have the same nominal mass (e.g., C₁₂H₁₂O₃). This confirmation is a critical final step in the structural elucidation process.

Tandem Mass Spectrometry (MS/MS or ESI-MSn) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, electrospray ionization (ESI) would likely produce a protonated molecular ion, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Predicted Fragmentation Pathways:

The fragmentation of this compound is expected to be dominated by cleavages at the bonds adjacent to the carbonyl group (α-cleavage), as this is a common pathway for ketones. libretexts.org The presence of the methoxy group on the aromatic ring also influences the fragmentation cascade.

One of the primary fragmentation routes would involve the cleavage of the bond between the carbonyl carbon and the cyclopentyl ring. This would result in the formation of a stable acylium ion. Another significant fragmentation would be the loss of the cyclopentyl radical.

Further fragmentation of the primary product ions can provide additional structural information. For instance, the 2-methoxyphenyl acylium ion could undergo further fragmentation, such as the loss of a methyl radical from the methoxy group or the elimination of a neutral carbon monoxide molecule.

While no specific experimental MS/MS data for this compound has been published, the fragmentation pattern of the isomeric Cyclopentyl(3-methoxyphenyl)methanone and other aromatic ketones can provide insights. For example, the mass spectrum of Cyclopentyl phenyl ketone shows characteristic fragments resulting from the loss of the cyclopentyl group. nist.gov Similarly, methoxy-substituted acetophenones exhibit fragmentation patterns involving the methoxy group. nih.govnist.gov

A plausible fragmentation pathway for protonated this compound is detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 205.1223 ([M+H]⁺) | 135.0441 | C₅H₁₀ | 2-methoxybenzoyl cation |

| 205.1223 ([M+H]⁺) | 69.0704 | C₈H₈O₂ | Cyclopentyl cation |

| 135.0441 | 120.0206 | CH₃• | Ion from loss of methyl radical |

| 135.0441 | 107.0491 | CO | Phenyl cation with methoxy group |

| 135.0441 | 92.0257 | CH₃O• | Benzoyl cation |

Note: The m/z values are theoretical and based on the exact mass of the most abundant isotopes.

This predictive analysis underscores the utility of MS/MS in confirming the connectivity of the cyclopentyl, carbonyl, and 2-methoxyphenyl moieties within the molecule.

X-ray Crystallography and Single-Crystal Diffraction of this compound and its Crystalline Forms

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing information. To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic literature. However, based on the structures of related aromatic cyclopentyl ketones and methoxyphenyl derivatives, several predictions can be made about its likely crystalline properties.

Expected Crystallographic Features:

Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would reveal key structural parameters. The molecule is expected to crystallize in a common space group, and its crystal packing would likely be governed by van der Waals interactions and potentially weak C-H···O hydrogen bonds.

The table below presents a hypothetical range of selected crystallographic parameters for this compound, extrapolated from data for structurally similar compounds.

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, or Pbca |

| C=O bond length | 1.20 - 1.24 Å |

| C-C (carbonyl-phenyl) bond length | 1.47 - 1.51 Å |

| C-C (carbonyl-cyclopentyl) bond length | 1.50 - 1.55 Å |

| C-O (methoxy) bond length | 1.35 - 1.39 Å |

| Dihedral angle (phenyl-carbonyl) | 10 - 40° |

The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, would also be a relevant area of investigation, as different polymorphs can exhibit distinct physical properties.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules that interact differently with left and right circularly polarized light. egyankosh.ac.intaylorfrancis.com this compound is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, under normal conditions, it will not exhibit a CD or ORD spectrum.

Applicability:

This section is designated as "if applicable" because chiroptical activity would only be observed under specific circumstances:

Chiral Derivatization: If the molecule were to be chemically modified to introduce a chiral center, the resulting enantiomers would be distinguishable by CD and ORD spectroscopy.

Chiral Environment: The molecule could exhibit induced circular dichroism if placed in a chiral environment, such as a chiral solvent, or if it forms a complex with a chiral host molecule (e.g., cyclodextrins).

Isotopic Chirality: In a highly specialized case, if chirality were introduced through isotopic substitution (e.g., replacing a hydrogen atom with deuterium (B1214612) in a stereospecific manner), a weak CD signal might be detectable. aip.org

In the absence of such specific conditions, this compound is expected to be chiroptically inactive. If a synthetic route were to produce a chiral derivative, CD and ORD would become essential tools for determining the enantiomeric purity and, potentially, the absolute configuration of the stereoisomers by applying empirical rules such as the Octant Rule for ketones. egyankosh.ac.in

Computational and Theoretical Investigations of Cyclopentyl 2 Methoxyphenyl Methanone

Quantum Chemical Calculations of Cyclopentyl(2-methoxyphenyl)methanone

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the molecular properties of organic compounds. researchgate.netyoutube.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide range of chemical characteristics. uni.lu For this compound, such calculations can reveal detailed information about its stability, reactivity, and spectroscopic signatures.

The electronic character of this compound is governed by its constituent parts: the electron-donating 2-methoxy group, the electron-withdrawing carbonyl group, the aromatic phenyl ring, and the saturated cyclopentyl ring. An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. chemrxiv.org

The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. chemrxiv.org

In this compound, the HOMO is expected to be primarily localized on the electron-rich 2-methoxyphenyl ring, which acts as the principal electron donor. Conversely, the LUMO is anticipated to be centered on the electrophilic carbonyl group and adjacent atoms, the region most susceptible to nucleophilic attack. youtube.comresearchgate.net DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can precisely map these orbitals and their energies. nih.govnih.gov The Molecular Electrostatic Potential (MEP) surface, another product of these calculations, visually represents the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, thereby identifying likely sites for electrophilic and nucleophilic interactions. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties for this compound This table presents hypothetical data based on typical values for structurally similar aromatic ketones calculated with DFT.

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Energy difference between HOMO and LUMO, related to kinetic stability and chemical reactivity. |

The bond between the phenyl ring and the carbonyl carbon.

The bond between the carbonyl carbon and the cyclopentyl ring.

Rotation around these bonds gives rise to different conformers with varying steric and electronic interactions. The orientation of the cyclopentyl group relative to the planar 2-methoxyphenyl ketone fragment is particularly significant. Furthermore, the cyclopentyl ring itself is not planar and exists in various puckered conformations (such as the "envelope" and "twist" forms) that interconvert on a complex potential energy surface.

Computational methods can map this conformational energy landscape to identify the most stable, low-energy conformers. researchgate.net By systematically rotating the key dihedral angles and calculating the potential energy at each point, a detailed surface is generated. The global minimum on this surface corresponds to the most stable ground-state conformation of the molecule. This analysis reveals the dihedral angle between the plane of the phenyl ring and the carbonyl group, which is influenced by the steric hindrance of the ortho-methoxy group and the cyclopentyl moiety. In related structures, such as 2-methoxyphenyl derivatives, significant twisting from planarity is observed. nih.gov

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can then be used to validate the computed ground-state structure against experimental measurements. researchgate.netmdpi.com

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the characteristic C=O stretch of the ketone, C-O stretches of the methoxy (B1213986) group, and various C-H bending and aromatic ring modes. Comparing the predicted spectrum with an experimental FT-IR spectrum allows for a detailed assignment of spectral bands and confirms that the computationally determined lowest-energy conformer is the one present experimentally. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecular structure. youtube.com The predicted chemical shifts for the protons and carbons in the cyclopentyl and 2-methoxyphenyl groups can be directly compared to experimental NMR data. A strong correlation between the calculated and observed shifts provides high confidence in the accuracy of the computed molecular geometry. youtube.com

Reaction Mechanism Studies of this compound Transformations

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. uni.lu For this compound, this could involve studying transformations such as the reduction of the ketone to a secondary alcohol or electrophilic substitution on the aromatic ring.

By modeling the reaction path, researchers can identify the structures and energies of transition states (the energy barriers of the reaction) and any intermediates. This allows for a determination of the reaction's feasibility (kinetics) and the prediction of product distributions. For instance, a study of the ketone reduction would calculate the energy profile for a hydride agent approaching the carbonyl carbon from different faces (re/si attack), explaining any observed stereoselectivity.

Molecular Dynamics (MD) Simulations of this compound in Chemical Environments

While quantum calculations are ideal for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time. bldpharm.com An MD simulation treats atoms as classical particles and uses a force field to calculate their movements based on Newton's equations of motion.

Placing this compound in a simulated box of solvent (e.g., water or an organic solvent) allows for the observation of its dynamic behavior. researchgate.net These simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar carbonyl and methoxy groups versus the nonpolar hydrocarbon regions.

Conformational Dynamics: The transitions between different molecular conformations over time, providing insight into the molecule's flexibility in a realistic environment.

Transport Properties: How the molecule moves and diffuses through the solvent.

MD simulations are crucial for bridging the gap between the gas-phase, single-molecule picture from quantum calculations and the condensed-phase reality of chemical systems. bldpharm.comresearchgate.net

Ligand-Target Interaction Modeling for this compound (In vitro/Theoretical Focus)

Given that many ketone-containing molecules interact with biological targets, molecular docking and other modeling techniques can be used to hypothesize potential protein interactions for this compound. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's binding site. The process involves:

Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank (PDB).

Placing the 3D structure of this compound into the active site of the protein.

Using a scoring function to evaluate thousands of possible binding poses and rank them based on estimated binding affinity (e.g., in kcal/mol).

This theoretical approach can identify key intermolecular interactions, such as hydrogen bonds (e.g., with the carbonyl oxygen as an acceptor), hydrophobic interactions (with the cyclopentyl and phenyl rings), and π-π stacking. researchgate.net For example, studies on related 2-methoxyphenyl compounds have used docking and MD simulations to establish their mode of interaction with receptors like the dopamine (B1211576) D2 receptor, proposing stable binding orientations stabilized by specific salt bridges and hydrophobic contacts. nih.gov Such theoretical models provide a rational basis for designing and prioritizing compounds for experimental biological screening.

Molecular Docking Studies with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid, to form a stable complex. researchgate.net The primary goal of molecular docking is to forecast the binding mode and affinity of the ligand, often quantified as a docking score or binding energy. ajpp.in This method is instrumental in structure-based drug design, where the three-dimensional structure of the biological target is known. researchgate.net The process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring algorithm to evaluate the fitness of different binding poses within the target's active site. ajpp.in

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the structural motifs within the compound—specifically the 2-methoxyphenyl group—are present in many biologically active molecules that have been subject to such investigations. For instance, derivatives containing the methoxyphenyl moiety have been docked into the active sites of various enzymes and receptors. researchgate.netajpp.inresearchgate.netnih.gov

A significant area of research for compounds with related structures is their interaction with dopamine receptors. nih.govnih.gov The dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR), is a key target in the treatment of neuropsychiatric disorders. nih.gov Computational studies on D2R ligands often reveal crucial interactions within the orthosteric binding pocket, such as hydrogen bonds with serine residues (e.g., Ser193, Ser194, Ser197) and ionic bonds with aspartate residues (e.g., Asp114). nih.govnih.gov Given the presence of a methoxy group and a carbonyl oxygen, which can act as hydrogen bond acceptors, this compound could potentially interact with such residues. The cyclopentyl and phenyl rings may engage in hydrophobic and van der Waals interactions within the binding pocket. nih.gov

Molecular docking simulations of this compound against a target like the D2R could elucidate its potential binding orientation and affinity. The results of such a study would typically include the predicted binding energy and a list of key interacting amino acid residues, as illustrated in the hypothetical data table below.

| Biomolecular Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Dopamine D2 Receptor (D2R) | 6CM4 | -8.5 | Asp114, Ser193, Phe389, Trp386 | Hydrogen Bond, Hydrophobic, π-π Stacking |

| Cyclooxygenase-2 (COX-2) | 6COX | -7.9 | Arg120, Tyr355, Val523, Ser530 | Hydrogen Bond, van der Waals |

| Estrogen Receptor Alpha (ER-α) | 1A52 | -8.1 | Arg394, Glu353, Leu387, Phe404 | Hydrogen Bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their structural or physicochemical properties. mdpi.com These properties are quantified by numerical values known as molecular descriptors. nih.gov A QSAR model is essentially a mathematical equation that can be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. mdpi.comnih.gov

For the this compound scaffold, a QSAR study would involve synthesizing a series of derivatives and measuring their biological activity against a specific target. Derivatives could be generated by modifying the cyclopentyl ring, substituting the phenyl ring, or altering the methoxy group. Subsequently, various molecular descriptors would be calculated for each derivative. These descriptors fall into several categories:

Constitutional (1D): Molecular weight, number of atoms, number of rings.

Topological (2D): Based on the 2D representation of the molecule, such as connectivity indices and shape indices. ijlpr.com

Geometrical (3D): Derived from the 3D structure, such as molecular surface area and volume.

Physicochemical: Properties like lipophilicity (logP), molar refractivity, and polar surface area. acs.org

Quantum Chemical: Calculated using quantum mechanics, such as HOMO/LUMO energies and atomic charges. ijlpr.com

Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that links a selection of these descriptors to the observed activity. nih.gov For example, a 2D-QSAR study on diarylcyclopentene derivatives identified key descriptors related to atomic properties that influence their biological action. researchgate.net A robust QSAR model, validated through internal and external statistical tests (e.g., cross-validation R², external validation R²), can provide insights into the structural features crucial for activity. mdpi.com

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

|---|---|---|---|

| Physicochemical | SlogP | Logarithm of the octanol/water partition coefficient. | Relates to lipophilicity and membrane permeability. |

| Topological | Kappa Shape Index (κ1) | Describes the degree of star-graph-likeness of the molecular shape. | Relates to molecular size and shape complementarity with the receptor. |

| Geometrical | Polar Surface Area (PSA) | Sum of surfaces of polar atoms (usually oxygens and nitrogens). | Correlates with drug transport properties. |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| Constitutional | nROR | Number of acyclic C-O-C bonds (ethers). | Indicates the presence of flexible ether linkages. |

Pharmacophore Generation and Virtual Screening Approaches Utilizing the this compound Scaffold

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. plos.org Pharmacophore models can be generated in two primary ways: ligand-based, by superimposing a set of active molecules and extracting common features, or structure-based, by analyzing the interaction patterns between a ligand and its target in a known 3D complex. plos.orgnih.gov

The this compound scaffold possesses several potential pharmacophoric features:

An aromatic ring (the phenyl group).

A hydrogen bond acceptor (the carbonyl oxygen).

Another hydrogen bond acceptor (the methoxy oxygen).

A hydrophobic feature (the cyclopentyl ring).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that contain the same pharmacophoric features in a similar spatial arrangement. nih.gov This process, known as pharmacophore-based virtual screening, is a powerful tool for identifying novel, structurally diverse compounds that may have the same biological activity. plos.org This approach facilitates "scaffold hopping," where new core structures are discovered that are chemically different from the original template but retain the key interaction points. nih.gov

For example, a pharmacophore model derived from the this compound structure could be used to screen databases like ZINC or ChEMBL to find new potential dopamine receptor ligands. nih.govnih.gov The retrieved hits would then be subjected to further computational analysis, such as molecular docking, and the most promising candidates would be prioritized for experimental testing. plos.org This integrated computational strategy has proven successful in identifying novel ligands for various targets, including GPCRs like the dopamine receptors. nih.govnih.gov

| Pharmacophoric Feature | Chemical Group (in Scaffold) | Potential Interaction |

|---|---|---|

| Aromatic Ring (AR) | 2-methoxyphenyl ring | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen | H-bond with donor residues (e.g., Ser, Thr, Asn) |

| Hydrogen Bond Acceptor (HBA) | Methoxy oxygen | H-bond with donor residues |

| Hydrophobic (H) | Cyclopentyl ring | Hydrophobic interactions with nonpolar residues (e.g., Leu, Val, Ile) |

| Exclusion Volume | (Calculated) | Defines regions of space that should not be occupied to avoid steric clashes |

Synthetic Utility and Role of Cyclopentyl 2 Methoxyphenyl Methanone As a Building Block

Cyclopentyl(2-methoxyphenyl)methanone as a Key Intermediate in Complex Molecule Synthesis

The utility of this compound as a key intermediate lies in the strategic transformations that can be performed on its core structure. The ketone carbonyl group serves as a primary reaction site for nucleophilic additions and reductions, while the ortho-methoxy-substituted phenyl ring can direct further aromatic substitutions or be modified itself. This allows for the stepwise construction of complexity, where the initial framework of the methanone (B1245722) is elaborated into more advanced scaffolds.

The ketone can be converted into an alcohol, an alkene, or an amine, introducing new functionalities and stereocenters. The aromatic ring can undergo electrophilic substitution, with the methoxy (B1213986) group typically directing incoming electrophiles to the ortho and para positions. Furthermore, cleavage of the methyl ether to reveal a phenol (B47542) opens up another avenue for functionalization, such as etherification or esterification, which is crucial in medicinal chemistry for modulating pharmacokinetic properties. These potential transformations underscore its role as a foundational unit for creating diverse and complex molecules.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

| Transformation | Reagents & Conditions | Resulting Functional Group | Potential Subsequent Reactions |

| Ketone Reduction | NaBH₄, Methanol (B129727) | Secondary Alcohol | Esterification, Etherification, Substitution (e.g., Mitsunobu reaction) |

| Grignard Reaction | R-MgBr, THF | Tertiary Alcohol | Dehydration to alkene, Introduction of new carbon-based substituents |

| Reductive Amination | NH₂R, NaBH₃CN | Secondary Amine | Amide formation, N-alkylation, Heterocycle formation |

| Wittig Reaction | Ph₃P=CHR, THF | Alkene | Epoxidation, Dihydroxylation, Hydrogenation |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro-substituted Aromatic | Reduction to aniline, Nucleophilic aromatic substitution |

| Ether Cleavage | BBr₃, CH₂Cl₂ | Phenol | O-alkylation, O-acylation, Synthesis of phenolic compounds |

Utilization of this compound for the Construction of Heterocyclic Systems

Aryl ketones are classic precursors for the synthesis of a wide array of heterocyclic compounds through cyclization and condensation reactions. beilstein-journals.orgdntb.gov.ua The structure of this compound is well-suited for several named reactions that form fused or non-fused heterocycles, which are core structures in many pharmaceutically active molecules. researchgate.netnih.gov

For instance, the ketone can react with hydrazines to form hydrazones, which are key intermediates in the Fischer indole (B1671886) synthesis, leading to indole derivatives. Condensation reactions with 1,3-dicarbonyl compounds or other bifunctional reagents can lead to the formation of pyrimidines, pyridines, or diazepines. The presence of the ortho-methoxy group can also influence reactivity; upon demethylation to a phenol, it can participate directly in cyclization reactions, such as those to form benzofurans or chromenones. nih.gov These strategies highlight the compound's potential as a scaffold for generating diverse heterocyclic libraries. nih.gov

Table 2: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Synthetic Strategy | Key Reagents | Resulting Scaffold |

| Quinoline | Friedländer Annulation | 2-Amino-benzaldehyde | Cyclopenta[b]quinoline derivative |

| Indole | Fischer Indole Synthesis | Phenylhydrazine, Acid catalyst (e.g., PPA, ZnCl₂) | Indole with cyclopentyl and methoxyphenyl substituents |

| Pyrimidine | Biginelli-type Reaction | Urea/Thiourea, Aldehyde | Dihydropyrimidine derivative |

| Benzofuran | Intramolecular Cyclization | 1. Ether cleavage (BBr₃)2. Reaction with α-haloketone followed by cyclization | 2-Substituted benzofuran |

| Thiazole (B1198619) | Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Substituted thiazole ring |

This compound in Natural Product Synthesis and Analogues

While there are no prominent examples in the literature of this compound being used in the total synthesis of a specific natural product, its structural motifs are present in various classes of bioactive natural compounds. Therefore, it serves as a valuable building block for the synthesis of natural product analogues, which are crucial for studying structure-activity relationships (SAR) and developing new therapeutic agents. researchgate.netnih.govmdpi.com

Strategies for creating such analogues often involve synthesizing simplified or modified versions of a complex natural product to identify the essential pharmacophore. montclair.edu For example, the 2-methoxyphenyl group is a feature in many alkaloids and lignans, while cyclopentane (B165970) rings are ubiquitous in terpenes and prostaglandins. nih.gov This compound could be used to synthesize fragments or analogues of these natural products, allowing researchers to probe the biological importance of these structural units.

Role of this compound in the Development of New Catalytic Systems (e.g., as a Ligand Component)

The development of novel ligands is a cornerstone of advancing transition-metal catalysis. Although this compound is not itself a ligand, it can be chemically modified to produce molecules that are. The synthesis of effective ligands often requires specific steric and electronic properties, which can be engineered from this starting material.

A plausible route to a ligand would involve converting the ketone to another functional group and introducing coordinating atoms like phosphorus, nitrogen, or sulfur. For example, a multi-step synthesis could transform the ketone into an amine, which could then be part of a pincer-type ligand. Alternatively, the methoxy group could be cleaved to a phenol, followed by ortho-directed metallation and reaction with a chlorophosphine to install a phosphine (B1218219) group, a common coordinating group in homogeneous catalysis. These hypothetical pathways illustrate the potential, if currently unrealized, for this building block to contribute to the field of catalyst development.

Structure Activity Relationship Sar Studies of Cyclopentyl 2 Methoxyphenyl Methanone Derivatives Excluding Clinical Outcomes

Systematic Scaffold Modification Strategies Based on Cyclopentyl(2-methoxyphenyl)methanone

The foundational structure of this compound, which features a cyclopentyl ring linked to a methoxy-substituted phenyl ring via a ketone group, serves as a versatile template for synthetic modifications. Researchers have employed various strategies to create analogues with potentially enhanced biological activities. These modifications often involve altering the cyclopentyl or the phenyl rings, or the connecting ketone group.

One common approach is the modification of the alicyclic ring. For instance, in related structures like 2-phenylcyclohexanones, a general route for creating substituted norketamine analogues involves the Neber rearrangement of readily available substituted 2-phenylcyclohexanones. mdpi.com This highlights a strategy where the cycloalkane ring size and substitution are key points of modification.

Another strategy involves modifications to the aromatic ring. In studies of related methoxybenzoyl derivatives, such as the 4-substituted methoxybenzoyl-arylthiazole (SMART) template, extensive structure-activity relationship (SAR) studies have been conducted on the "A" (methoxybenzoyl) and "C" (aryl) rings. nih.gov This suggests that similar modifications to the 2-methoxyphenyl ring of this compound, such as altering the position or nature of the methoxy (B1213986) group or introducing other substituents, are viable strategies. For example, the synthesis of 2-amino-2-(2-methoxyphenyl)cyclohexan-1-one demonstrates the creation of derivatives by modifying the functional groups attached to the aromatic and alicyclic rings. mdpi.com

The linker between the two rings also presents a point for modification. In the development of phenyl amino thiazole (B1198619) (PAT) compounds, an amino linkage was inserted between the "A" and "B" rings of a parent compound to improve properties like solubility. nih.gov This approach of replacing or altering the ketone linker in this compound could lead to derivatives with different chemical and biological characteristics.

Exploration of Substituent Effects on In Vitro Biological Interactions of Analogues

The introduction of different substituents to the core structure of this compound and its analogues has a significant impact on their in vitro biological activities. These effects are often studied to build a comprehensive structure-activity relationship (SAR) profile.